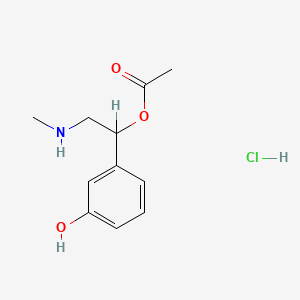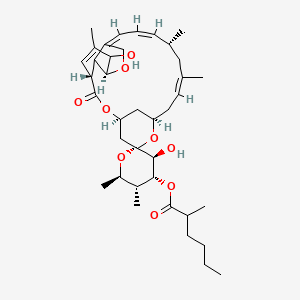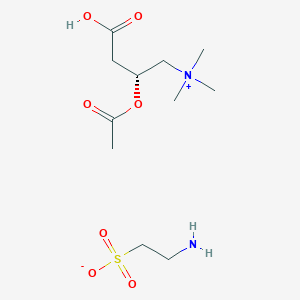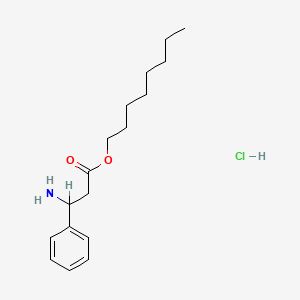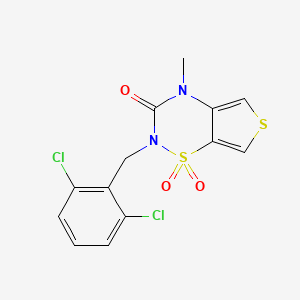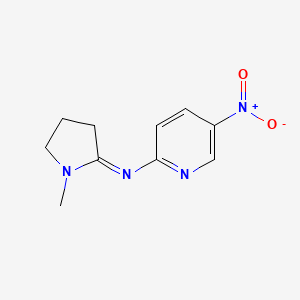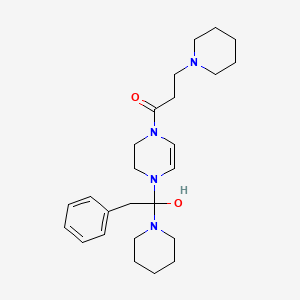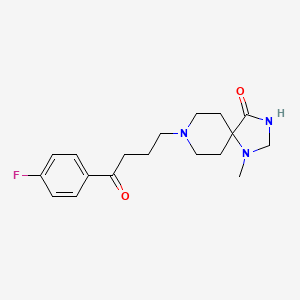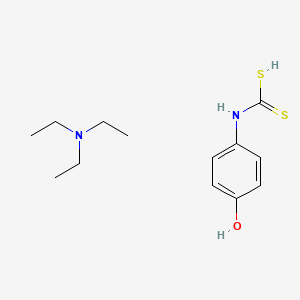
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt typically involves the reaction of 4-hydroxyphenyl isothiocyanate with triethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Hydroxyphenyl isothiocyanate+Triethylamine→(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of metalloproteases or other enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Hydroxyphenyl)dithiocarbamic acid, sodium salt
- (4-Hydroxyphenyl)dithiocarbamic acid, potassium salt
- (4-Hydroxyphenyl)dithiocarbamic acid, ammonium salt
Uniqueness
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt is unique due to its specific chemical structure and properties. The presence of the triethylamine moiety imparts distinct solubility and reactivity characteristics, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
62812-90-2 |
|---|---|
Fórmula molecular |
C13H22N2OS2 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;(4-hydroxyphenyl)carbamodithioic acid |
InChI |
InChI=1S/C7H7NOS2.C6H15N/c9-6-3-1-5(2-4-6)8-7(10)11;1-4-7(5-2)6-3/h1-4,9H,(H2,8,10,11);4-6H2,1-3H3 |
Clave InChI |
WMIAACLLESXVET-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C1=CC(=CC=C1NC(=S)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
![4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B12761460.png)
